(Z)-GW 5074 is a highly potent, cell-permeable, and selective benzylidene oxindole derivative that functions as a c-Raf1 kinase inhibitor with an IC50 of 9 nM . Unlike broad-spectrum multi-kinase inhibitors, it provides absolute selectivity over closely related kinases such as VEGFR2, p38 MAP kinase, and CDKs . In procurement and laboratory workflows, GW5074 is highly valued for its dual utility: it acts as a strict c-Raf inhibitor in cell-free and oncology models, while paradoxically exerting neuroprotective and microglial-activating effects in central nervous system (CNS) assays due to its blood-brain barrier (BBB) permeability . As a solid powder, it requires specific handling, being insoluble in water but highly soluble in DMSO (≥ 21.9 mg/mL), ensuring stable stock solutions for reproducible in vitro and in vivo dosing .
Substituting (Z)-GW 5074 with common benchmark multi-kinase inhibitors like Sorafenib fundamentally compromises assay specificity . While Sorafenib effectively inhibits Raf-1, it exhibits high cross-reactivity with VEGFR2, PDGFR-β, and c-KIT, introducing confounding anti-angiogenic and broad-spectrum cytotoxic variables that obscure purely c-Raf-dependent mechanisms . Furthermore, generic Raf inhibitors lack GW5074’s unique capacity to cross the blood-brain barrier and paradoxically activate B-Raf in neuronal cultures—a mechanism essential for its neuroprotective efficacy against neurotoxin-induced apoptosis . For researchers requiring precise isolation of the c-Raf pathway without vascular off-target effects, or those modeling neurodegenerative microglial phagocytosis, generic substitution will lead to irreproducible phenotypic data and assay failure [REFS-1, REFS-2].
In standard kinase profiling, (Z)-GW 5074 demonstrates an IC50 of 9 nM for c-Raf without affecting VEGFR2, effectively isolating the Raf/MEK/ERK cascade. In contrast, the benchmark inhibitor Sorafenib, while potent against Raf-1 (IC50 = 6 nM), also strongly inhibits VEGFR2 (IC50 = 90 nM). This lack of selectivity in Sorafenib introduces significant vascular and endothelial confounding factors in cell-based assays[REFS-1, REFS-2].
| Evidence Dimension | VEGFR2 Off-Target Inhibition (IC50) |
| Target Compound Data | (Z)-GW 5074 (No effect / >10,000 nM) |
| Comparator Or Baseline | Sorafenib (90 nM) |
| Quantified Difference | GW5074 provides complete exclusion of VEGFR2 activity, unlike Sorafenib's strong cross-reactivity. |
| Conditions | In vitro cell-free kinase profiling assays |
Procuring GW5074 ensures that observed cellular phenotypes are strictly c-Raf-mediated, eliminating the need for complex control experiments to rule out anti-angiogenic off-target effects.
GW5074 serves as a highly effective sensitizer when formulated with benchmark therapeutics [1]. In human colorectal cancer (CRC) models (HCT116 cells), combining GW5074 with Sorafenib dramatically enhances mitochondrial dysfunction-mediated apoptosis [1]. This combinatorial approach reduces the required IC50 dose of Sorafenib from 17 µM as a monotherapy down to 0.14 µM [1].
| Evidence Dimension | Sorafenib IC50 in HCT116 cells |
| Target Compound Data | GW5074 + Sorafenib combination (0.14 µM) |
| Comparator Or Baseline | Sorafenib monotherapy (17 µM) |
| Quantified Difference | 121-fold reduction in the required concentration of the primary chemotherapeutic agent. |
| Conditions | HCT116 human colorectal cancer cell line, 24-hour incubation |
For industrial and academic oncology workflows, GW5074 is a critical procurement choice for combinatorial screening, allowing drastic dose reductions of toxic multi-kinase inhibitors.
Unlike standard oncology-focused kinase inhibitors, GW5074 is blood-brain barrier permeable and actively modulates microglial function [1]. In human monocyte-derived microglia-like (MDMi) cells, treatment with 100 µM GW5074 significantly upregulates AD-associated microglial molecules, driving a massive increase in the clearance of amyloid-beta (Aβ1-42) compared to vehicle controls [1].
| Evidence Dimension | Aβ1-42 Phagocytic Uptake |
| Target Compound Data | GW5074 at 100 µM (243.8% ± 13.9% increase) |
| Comparator Or Baseline | DMSO Vehicle (Baseline / 0% increase) |
| Quantified Difference | >2.4-fold enhancement in amyloid-beta clearance. |
| Conditions | Human MDMi cells incubated with HyLite Fluor-488 conjugated Aβ1-42 for 2 hours |
Validates the compound as a highly specialized, process-compatible tool for neurodegenerative disease modeling where standard Raf inhibitors fail to induce phagocytosis.
The physical properties of (Z)-GW 5074 dictate strict handling protocols to ensure assay reproducibility . The compound is completely insoluble in aqueous media and ethanol, requiring primary reconstitution in Dimethyl Sulfoxide (DMSO), where it achieves high solubility (≥ 21.9 mg/mL) . Proper DMSO-first formulation ensures the compound remains stable in stock solutions at -80°C for up to 6 months without precipitation.
| Evidence Dimension | Maximum Solvent Solubility |
| Target Compound Data | (Z)-GW 5074 in DMSO (≥ 21.9 mg/mL) |
| Comparator Or Baseline | Aqueous media / Ethanol (Insoluble / ~0 mg/mL) |
| Quantified Difference | Absolute requirement for DMSO reconstitution prior to any aqueous assay dilution. |
| Conditions | Laboratory preparation of stock solutions for in vitro or in vivo dosing |
Strict adherence to this solvent compatibility profile prevents compound precipitation, ensuring accurate dosing and reproducible results across all experimental workflows.
Due to its ability to synergize with multi-kinase inhibitors, (Z)-GW 5074 is the optimal choice for combinatorial screening in colorectal cancer (CRC) and melanoma models [1]. It allows researchers to drastically lower the effective dose of benchmark drugs like Sorafenib, specifically isolating mitochondrial dysfunction and apoptosis pathways while minimizing broad-spectrum cytotoxicity [1].
Its unique blood-brain barrier permeability and capacity to increase Aβ1-42 phagocytic clearance make GW5074 a critical procurement item for Alzheimer's and Huntington's disease research [2]. It is specifically utilized in workflows requiring the modulation of microglial activity or the paradoxical activation of B-Raf for neuronal survival, applications where generic Raf inhibitors are ineffective[2].
For biochemical assays requiring the strict isolation of the c-Raf1 signaling cascade, GW5074 is preferred over pan-Raf inhibitors . Its absolute lack of cross-reactivity with VEGFR2, CDKs, and p38 MAP kinases ensures that downstream readouts are strictly attributable to c-Raf inhibition, preventing the confounding vascular effects common with broader inhibitors.